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Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

Foreword: This technical guide provides a summary of the currently available spectroscopic
data for 1-(cyclopropanecarbonyl)-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a synthetic
lysergamide analog. The information contained herein is intended for researchers, scientists,
and drug development professionals. While efforts have been made to compile a
comprehensive overview, it is important to note that publicly available spectroscopic data for
1cP-MIiPLA, patrticularly for Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, is limited.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for the identification and structural elucidation of novel
psychoactive substances. The following table summarizes the key mass spectral data for 1cP-
MiPLA obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization

(EI).

Table 1: Mass Spectrometry Data for 1cP-MiPLA
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Parameter Value Reference
Molecular Formula C24H29N302 [1]
Molecular Weight 391.5 g/mol [1]

Electron lonization (EI) Mass

Spectrum
Molecular lon [M]* m/z 391 [2]
221, 207, 181, 167, 154, 128,
Key Fragment lons (m/z) [31141[5]

100, 72, 58

Note: The fragmentation pattern of lysergamides is complex. The ion at m/z 221 is often a
significant peak, with other common fragments corresponding to the ergoline core structure.[3]
[4] The ions at m/z 100, 72, and 58 are characteristic of the N-methyl-N-isopropyl amide
moiety.[4][5]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The following protocol is a synthesis of methodologies reported for the analysis of 1cP-MiPLA
and related lysergamides.[2]

Sample Preparation:

e Samples (e.g., blotter paper extracts) are typically extracted with a suitable organic solvent
such as methanol or acetonitrile.

e The extract is then concentrated and may be reconstituted in a solvent appropriate for GC-
MS analysis. It is important to note that the use of methanol as a solvent can sometimes lead
to the deacylation of N1-acylated lysergamides during analysis.[1]

Instrumentation:

o Gas Chromatograph: Equipped with a capillary column suitable for the separation of complex
organic molecules.
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e Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass
analyzer are commonly used.

Conditions:

e Column: The specific column and its dimensions will influence separation.

o Carrier Gas: Helium is typically used as the carrier gas.

« Injection Mode: Splitless injection is often employed for trace analysis.

o Temperature Program: A temperature gradient is used to ensure the separation of analytes.
 lonization Energy: Standard electron ionization is performed at 70 eV.

e Mass Range: A typical scan range would be from m/z 40 to 550 to encompass the molecular
ion and key fragments.

Retention Time:

o Under specific chromatographic conditions, 1cP-MiPLA has been reported to have a
retention time of 32.345 minutes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, detailed H-NMR and 3C-NMR spectroscopic data for 1cP-
MIPLA, including chemical shifts, multiplicities, and coupling constants, have not been
published in peer-reviewed literature. While studies have utilized NMR for the structural
confirmation of 1cP-MiPLA, the complete spectral data has not been made publicly available.

[E1L71[8][°]

Infrared (IR) Spectroscopy

Similarly, to NMR data, there is currently no publicly available Infrared (IR) spectrum or detailed
list of characteristic absorption bands for 1cP-MiPLA. While Fourier-Transform Infrared (FTIR)

spectroscopy is a valuable technique for the characterization of lysergamides, specific data for

1cP-MiPLA has not been reported.[1]
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Analytical Workflow Visualization

The following diagrams illustrate the general experimental workflows for the spectroscopic
analysis of 1cP-MiPLA.

aaaaaaaaaaaaaaaaa

caracsion

caracsion

Click to download full resolution via product page

Caption: General analytical workflow for the identification of 1cP-MiPLA.

Conclusion

This technical guide summarizes the currently available spectroscopic information for 1cP-
MiIPLA, focusing on mass spectrometry. The provided GC-MS data and protocol can aid
researchers in the identification of this compound. However, the lack of publicly available NMR
and IR data represents a significant gap in the comprehensive spectroscopic characterization
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of 1cP-MiPLA. Further research is required to fully elucidate the spectroscopic properties of
this substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Forensic Aspects of Designer LSD Analogs ldentification by GC-MS (EI) and UV
Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (El) and UV
Spectroscopy - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

6. [Identification of LSD Derivatives, 1cP-LSD, MIPLA and 1B-LSD in lllegal Products as
Paper Sheet] - PubMed [pubmed.ncbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]

8. [Identification of LSD Derivatives, 1cP-LSD, MIPLA and 1B-LSD in lllegal Products as
Paper Sheet]. | Semantic Scholar [semanticscholar.org]

o 9. >— MRER KN T v SREFDOLSDFEEKLCP-LSD, MIPLA, 1B-LSDMOREIE
[jstage.jst.go.jp]

 To cite this document: BenchChem. [Spectroscopic Analysis of 1cP-MiPLA: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15601257#1cp-mipla-spectroscopic-analysis-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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